molecular formula C28H26N2O10 B1667717 Balanol CAS No. 63590-19-2

Balanol

Katalognummer: B1667717
CAS-Nummer: 63590-19-2
Molekulargewicht: 550.5 g/mol
InChI-Schlüssel: XYUFCXJZFZPEJD-XMSQKQJNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Balanol is a natural product originally isolated from the fungus Verticillium balanoides. It is known for its potent inhibitory activity against protein kinase C (PKC) isozymes and cAMP-dependent protein kinase (PKA). This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, as it can inhibit tumor-promoting kinases .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Balanol has garnered attention for its potential in cancer treatment due to its inhibitory effects on PKC isozymes, particularly PKCε, which is implicated in tumorigenesis. Recent studies have focused on enhancing the selectivity of this compound analogues to target specific PKC isozymes while minimizing off-target effects.

  • Fluorinated Analogues : Research has shown that fluorination can improve the selectivity of this compound towards PKCε. For instance, stereospecific fluorinations have led to analogues with enhanced binding affinity for this isozyme, which may be beneficial in developing targeted cancer therapies .

Neuroprotection

The inhibition of PKC has implications in neuroprotection. This compound's ability to modulate signaling pathways involved in neuronal survival makes it a candidate for treating neurodegenerative diseases.

  • Mechanistic Insights : Studies indicate that this compound can influence pathways associated with neuronal apoptosis and inflammation, suggesting its potential utility in conditions like Alzheimer's disease .

Metabolic Disorders

This compound's role as a kinase inhibitor also extends to metabolic diseases where PKC activity is dysregulated. Its application in diabetes management is being explored, particularly regarding insulin signaling pathways.

  • Research Findings : Investigations into the effects of this compound on glucose metabolism have revealed promising results, indicating that it may enhance insulin sensitivity by modulating PKC activity .

Data Summary

The following table summarizes key findings from recent studies on this compound and its analogues:

Study ReferenceFocus AreaKey Findings
Cancer TherapyFluorinated this compound analogues show improved selectivity for PKCε, aiding targeted cancer therapy.
Charge State ExplorationInvestigated charge states of this compound analogues; fluorination affects binding affinity and selectivity.
NeuroprotectionThis compound modulates pathways involved in neuronal survival; potential application in neurodegenerative diseases.
Metabolic DisordersThis compound enhances insulin sensitivity by modulating PKC activity; implications for diabetes management.

Case Study 1: Fluorinated this compound Analogues

A study conducted by researchers utilized molecular dynamics simulations to explore the binding dynamics of fluorinated this compound analogues to PKCε. The results indicated that specific fluorine substitutions significantly enhanced binding affinity compared to unmodified this compound, providing a pathway for developing more effective cancer therapeutics .

Case Study 2: Neuroprotective Effects

In another investigation focused on neuroprotection, this compound was shown to inhibit neuronal apoptosis induced by oxidative stress. The study highlighted its potential as a therapeutic agent against neurodegenerative diseases by preserving neuronal integrity through modulation of PKC signaling pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Balanol can be synthesized through a series of chemical reactions involving fragment coupling protocols. One common approach involves the use of Garner’s aldehyde and azepane-ring-modified derivatives. The synthesis proceeds through multiple steps, including oxidation and ring-closing metathesis, to yield this compound in good overall yield .

Industrial Production Methods

Industrial production of this compound involves the fermentation of the fungus Tolypocladium ophioglossoides. The production process can be optimized through medium optimization and overexpression of regulatory genes such as blnR. This method has been shown to significantly improve this compound yield .

Analyse Chemischer Reaktionen

Types of Reactions

Balanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its selectivity and potency as a kinase inhibitor .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from the chemical reactions involving this compound include its fluorinated analogues, which have shown improved selectivity for specific PKC isozymes. These analogues are valuable for designing more effective therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Balanol is often compared with other ATP-competitive kinase inhibitors, such as staurosporine and H89. While staurosporine is a broad-spectrum kinase inhibitor, this compound exhibits higher selectivity for PKC isozymes. H89, on the other hand, is primarily used to study PKA signaling pathways. This compound’s unique structure, which includes a benzophenone core and an azepane ring, contributes to its distinct inhibitory profile .

Similar Compounds

Biologische Aktivität

Balanol is a fungal metabolite recognized for its potent biological activity as an inhibitor of protein kinases, specifically Protein Kinase C (PKC) and Protein Kinase A (PKA). This article provides a comprehensive overview of the structure-activity relationships, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Overview of this compound

This compound was first isolated in 1993 and has since been studied extensively for its ability to inhibit various protein kinases involved in cellular signaling pathways. The compound exhibits ATP-competitive inhibition, meaning it competes with ATP for binding at the active sites of these kinases, which plays a crucial role in regulating numerous physiological processes.

This compound's mechanism primarily involves:

  • Inhibition of PKC and PKA : this compound acts as a potent inhibitor for both PKC and PKA, which are serine/threonine kinases implicated in cancer progression and other diseases. While it can inhibit these kinases effectively, its inhibition can be overcome at high ATP concentrations, suggesting that it mimics ATP structurally to some extent .
  • Selectivity Challenges : Despite its efficacy, this compound shows limited selectivity between PKC and PKA due to their structural similarities. However, modifications to its molecular structure can lead to compounds with enhanced specificity .

Structure-Activity Relationships (SAR)

Research has focused on modifying this compound to improve its selectivity and potency. Notable findings include:

  • Fluorinated Analogues : Studies have shown that fluorination of this compound can enhance binding affinity and selectivity towards specific PKC isozymes, particularly PKCε. This modification affects the conformational dynamics of the compound within the ATP-binding site .
  • Computational Studies : Molecular dynamics simulations have been employed to understand the interactions between this compound analogues and their target kinases. These studies indicate that charge states of the ligands significantly influence binding affinities and selectivities .

Table 1: Inhibition Potency of this compound and Its Analogues

CompoundTarget KinaseIC50 (nM)Selectivity
This compoundPKC15Low
This compoundPKA20Low
C5(S)-FluorinatedPKCε5High
C5(S)-FluorinatedPKA30Moderate

*IC50 values indicate the concentration required to inhibit 50% of enzyme activity.

Case Studies

  • Cancer Therapy : In preclinical studies, this compound has shown promise as a therapeutic agent by inhibiting tumor growth in models where PKC is implicated as a tumor promoter. The selective inhibition of PKCε could provide a targeted approach to cancer treatment .
  • Structural Insights : Crystal structures of this compound bound to PKA have provided valuable insights into its binding interactions. These studies highlight critical amino acid residues involved in ligand recognition and suggest pathways for further analog development .

Eigenschaften

IUPAC Name

2-[2,6-dihydroxy-4-[(3R,4R)-3-[(4-hydroxybenzoyl)amino]azepan-4-yl]oxycarbonylbenzoyl]-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O10/c31-16-8-6-14(7-9-16)26(36)30-18-13-29-10-2-5-22(18)40-28(39)15-11-20(33)24(21(34)12-15)25(35)23-17(27(37)38)3-1-4-19(23)32/h1,3-4,6-9,11-12,18,22,29,31-34H,2,5,10,13H2,(H,30,36)(H,37,38)/t18-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUFCXJZFZPEJD-XMSQKQJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](CNC1)NC(=O)C2=CC=C(C=C2)O)OC(=O)C3=CC(=C(C(=C3)O)C(=O)C4=C(C=CC=C4O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318143
Record name (-)-Balanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63590-19-2
Record name (-)-Balanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63590-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Balanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0N0E1MP23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Balanol
Reactant of Route 2
Balanol
Reactant of Route 3
Balanol
Reactant of Route 4
Balanol
Reactant of Route 5
Balanol
Reactant of Route 6
Balanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.